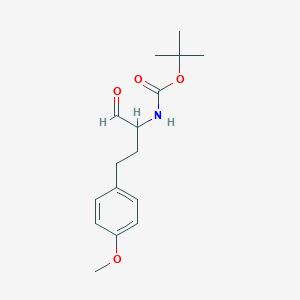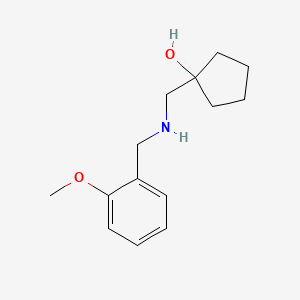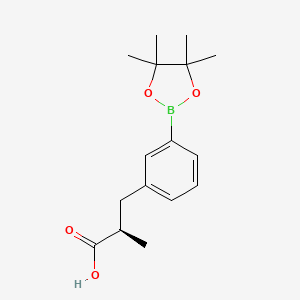![molecular formula C16H14ClFN2O6S B13347937 Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- CAS No. 30885-83-7](/img/structure/B13347937.png)
Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-nitrophenoxy group, a butanamido linkage, and a benzene sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-4-nitrophenol with butanoyl chloride to form 2-chloro-4-nitrophenoxybutanoic acid. This intermediate is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butanamido moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Oxidized products may include quinones and carboxylic acids.
Scientific Research Applications
4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Shares the nitrophenoxy and benzamide moieties but lacks the sulfonyl fluoride group.
2-Chloro-4-nitrophenol: Contains the chloro-nitrophenoxy group but lacks the butanamido and sulfonyl fluoride moieties.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the complex aromatic and butanamido linkages.
Uniqueness
4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, enhances its potential as an enzyme inhibitor and reactive intermediate in organic synthesis .
Properties
CAS No. |
30885-83-7 |
|---|---|
Molecular Formula |
C16H14ClFN2O6S |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
4-[4-(2-chloro-4-nitrophenoxy)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)5-8-15(14)26-9-1-2-16(21)19-11-3-6-13(7-4-11)27(18,24)25/h3-8,10H,1-2,9H2,(H,19,21) |
InChI Key |
HKBZLILNSOAMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)






![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
